molecular formula C18H17NO2S2 B2382297 N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide CAS No. 2415631-58-0

N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide

Cat. No.: B2382297
CAS No.: 2415631-58-0
M. Wt: 343.46
InChI Key: RSBCHPQXGYRLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide is a complex organic compound that features a thiophene ring, a cyclopropyl group, and a naphthalene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Scientific Research Applications

N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide is unique due to its combination of a thiophene ring, a cyclopropyl group, and a naphthalene sulfonamide moiety. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry .

Properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c20-23(21,17-7-3-5-14-4-1-2-6-16(14)17)19-13-18(9-10-18)15-8-11-22-12-15/h1-8,11-12,19H,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBCHPQXGYRLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.